molecular formula C20H19F2N3OS B2644032 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 404842-70-2

1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B2644032
CAS No.: 404842-70-2
M. Wt: 387.45
InChI Key: WQWSITDGZPDJFG-UHFFFAOYSA-N
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Description

    Reagents: Amination can be achieved using reagents like ammonia or primary amines.

    Conditions: This step often requires the use of catalysts and specific solvents to facilitate the reaction.

  • Attachment of Difluorophenyl Group:

      Reagents: The difluorophenyl group is introduced using halogenated aromatic compounds such as 2,4-difluorobenzene.

      Conditions: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

  • Industrial Production Methods: For large-scale production, the synthesis is optimized to improve yield and reduce costs. This involves:

      Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems.

      Use of Continuous Flow Reactors: Enhancing reaction efficiency and scalability.

      Purification Techniques: Employing crystallization, distillation, or chromatography to obtain high-purity products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic synthesis

    • Formation of Thienoisoquinoline Core:

        Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and ethyl acetoacetate.

        Reaction Conditions: The initial step involves a cyclization reaction under acidic or basic conditions to form the thienoisoquinoline core.

    Chemical Reactions Analysis

    Types of Reactions: 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

      Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

      Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

      Substitution: Halogenated compounds, nucleophiles; reactions may require catalysts and specific solvents.

    Major Products:

      Oxidation Products: Oxidized derivatives with altered functional groups.

      Reduction Products: Reduced forms with modified hydrogenation states.

      Substitution Products: Compounds with new substituents replacing the original groups.

    Scientific Research Applications

    1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

      Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

      Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

      Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

    Comparison with Similar Compounds

    • 1-amino-N-(2,4-difluorophenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
    • 1-amino-N-(2,4-difluorophenyl)-5-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

    Comparison:

    • Structural Differences: Variations in the alkyl group (ethyl, methyl, propyl) attached to the thienoisoquinoline core.
    • Biological Activity: Differences in biological activity and potency due to structural variations.
    • Chemical Properties: Variations in solubility, stability, and reactivity based on the substituents.

    1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide stands out due to its specific ethyl group, which may confer unique properties and applications compared to its analogs.

    Properties

    IUPAC Name

    1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19F2N3OS/c1-2-14-11-5-3-4-6-12(11)16-17(23)18(27-20(16)25-14)19(26)24-15-8-7-10(21)9-13(15)22/h7-9H,2-6,23H2,1H3,(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQWSITDGZPDJFG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C=C(C=C4)F)F)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19F2N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    387.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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